molecular formula C18H15FN2O4 B11478589 N-(3,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

N-(3,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B11478589
M. Wt: 342.3 g/mol
InChI Key: QKNLMNRQNLUNNU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a 3,4-dimethoxyphenyl group, a fluorine atom, and a carboxamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the 3,4-dimethoxyphenyl group and the fluorine atom. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the scalability of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization and chromatography, to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The fluorine atom and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with various substitutions, such as:

  • 3,4-dimethoxyphenethylamine
  • 6-fluoroquinoline-4-carboxamide
  • 4-hydroxyquinoline-3-carboxamide

Uniqueness

N-(3,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group and the fluorine atom enhances its potential biological activity and stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15FN2O4

Molecular Weight

342.3 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H15FN2O4/c1-24-15-6-4-11(8-16(15)25-2)21-18(23)13-9-20-14-5-3-10(19)7-12(14)17(13)22/h3-9H,1-2H3,(H,20,22)(H,21,23)

InChI Key

QKNLMNRQNLUNNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)OC

Origin of Product

United States

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